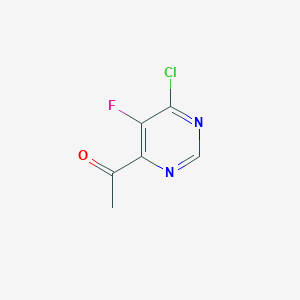![molecular formula C10H16O2 B11913931 1-Oxaspiro[4.6]undecan-2-one CAS No. 41732-91-6](/img/structure/B11913931.png)
1-Oxaspiro[4.6]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[4.6]undecan-2-one is a chemical compound with the molecular formula C10H16O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro[4.6]undecan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions. The reaction typically requires specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1-Oxaspiro[4.6]undecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[4.6]undecan-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. In industry, it can be used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[4.6]undecan-2-one can be compared with other similar spiro compounds, such as 1,5-Dioxaspiro[5.5]undecane-2,4-dione and 1,4,9-Triazaspiro[5.5]undecan-2-one. These compounds share a similar spirocyclic structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical reactivity .
Eigenschaften
CAS-Nummer |
41732-91-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-oxaspiro[4.6]undecan-2-one |
InChI |
InChI=1S/C10H16O2/c11-9-5-8-10(12-9)6-3-1-2-4-7-10/h1-8H2 |
InChI-Schlüssel |
IRLOXNABJNDEKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


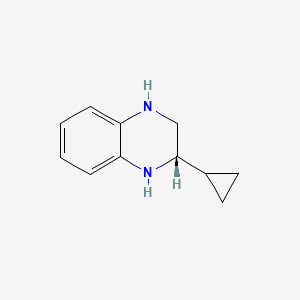
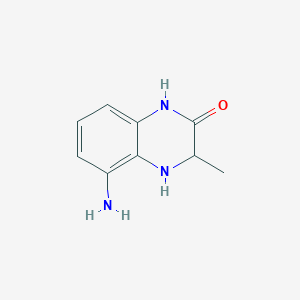

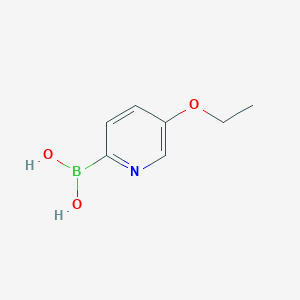
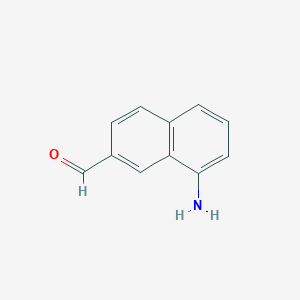
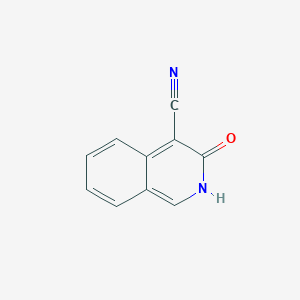
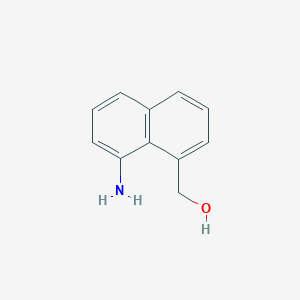
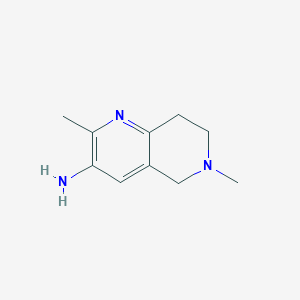
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
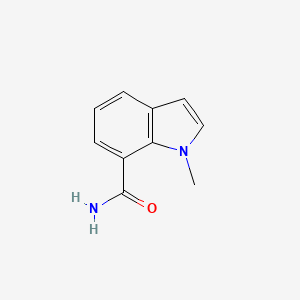
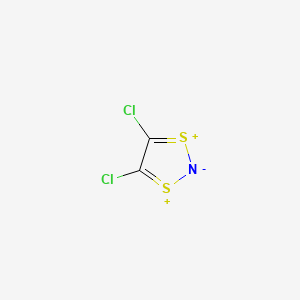
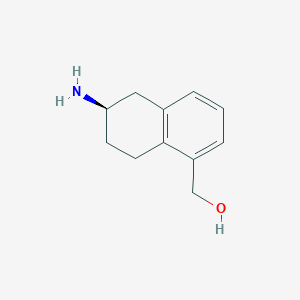
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)
